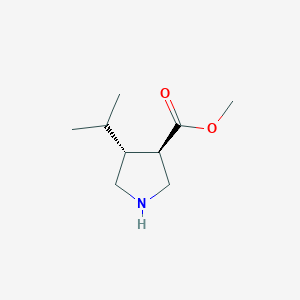![molecular formula C13H15NO2 B1416669 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone CAS No. 915917-10-1](/img/structure/B1416669.png)
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Übersicht
Beschreibung
“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a compound with the CAS Number 915917-10-1. It has a molecular weight of 217.27 and its IUPAC name is 1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is represented by the linear formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a solid substance at room temperature . It has a molecular weight of 217.27 .Wissenschaftliche Forschungsanwendungen
Structural and Computational Studies
Indole derivatives, similar in structure to the target compound, have been characterized using advanced techniques such as FTIR, UV-Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods. The geometries of these compounds were optimized using density functional theory (DFT), and their electronic spectra were calculated by TDDFT method, indicating a general agreement between predicted bond lengths, angles, and X-ray crystal structure data (Nycz et al., 2010).
Antimicrobial Activity
Several novel indole-based compounds have shown significant antimicrobial activity, synthesized from various indole precursors. These compounds have been tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Anti-inflammatory Agents
Research into indole derivatives for their anti-inflammatory properties has led to the synthesis of compounds evaluated in vivo for their efficacy. Such studies underline the therapeutic potential of indole derivatives in treating inflammation-related disorders (Rehman, Saini, & Kumar, 2022).
Catalyst in Chemical Synthesis
Indole derivatives have been utilized as efficient catalysts in chemical syntheses, offering advantages like generality, short reaction time, simple experiment and work-up procedures, and excellent yields. This highlights their role in facilitating diverse chemical reactions (Mosslemin & Movahhed, 2012).
Antitubercular Agents
Expanding on the medicinal applications, certain indole derivatives have been designed and synthesized as potential antitubercular agents, showing promising in vitro activity against Mycobacterium tuberculosis. This research direction emphasizes the role of indole derivatives in addressing global health challenges like tuberculosis (Sharma et al., 2019).
Zukünftige Richtungen
Indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTHXNOXCIMWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654833 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone | |
CAS RN |
915917-10-1 | |
| Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



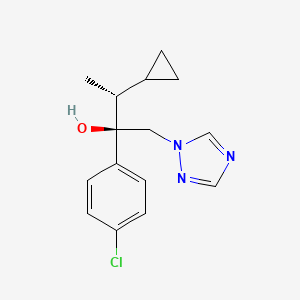
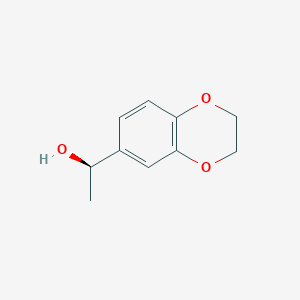
![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)
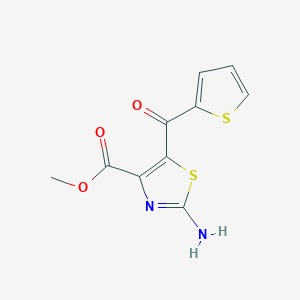
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
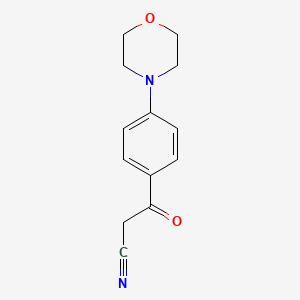
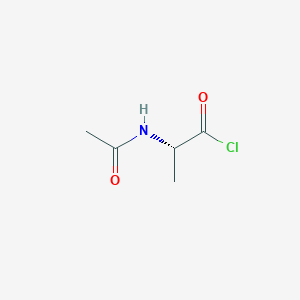
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
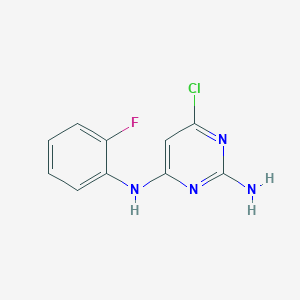
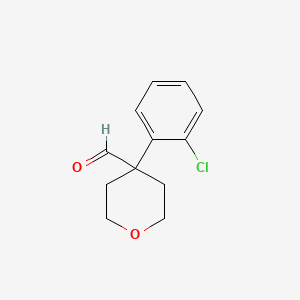
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)
